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Compound of Interest

Compound Name: Pluronic F-127

Cat. No.: B1247627

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pluronic® F-127 (also known as Poloxamer 407) is a triblock copolymer
consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two
hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100-PPOss-PEO100).[1][2] INn aqueous
solutions, above a specific concentration known as the critical micelle concentration (CMC) and
a specific temperature called the critical micelle temperature (CMT), Pluronic F-127 unimers
self-assemble into spherical micelles.[3][4] These micelles possess a hydrophobic PPO core
and a hydrophilic PEO corona.[4][5] The hydrophobic core serves as a microenvironment for
the encapsulation of poorly water-soluble (hydrophobic) drugs, thereby enhancing their
solubility, stability, and bioavailability.[5][6] The hydrophilic PEO shell provides a steric barrier
that can prevent protein adsorption and recognition by the reticuloendothelial system,
prolonging circulation time in vivo.[5] This document provides detailed protocols for the
preparation and characterization of hydrophobic drug-loaded Pluronic F-127 micelles.

Key Physicochemical Properties and Definitions

Understanding the fundamental properties of Pluronic F-127 is crucial for the successful
design and preparation of drug-loaded micelles.

Table 1: Physicochemical Properties of Pluronic® F-127
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Property Value References
Molecular Weight ~12,600 g/mol [1][5]
PEO/PPO Structure PEO100-PPOes5-PEO100 [2]

Hydrophilic-Lipophilic Balance

(HLB) 2 >l

Critical Micelle Concentration 0.0031% w/w to 0.725 wt% at
[L][5][7]

(CMC) 25°C
Critical Micelle Temperature Decreases with increasing 81[9]
(CMT) polymer concentration

Key Definitions:

o Encapsulation Efficiency (EE%): The percentage of the total drug added that is successfully
entrapped within the micelles. It is a measure of the efficiency of the drug loading process.

o Formula: EE% = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100.

e Drug Loading Capacity (LC%): The amount of encapsulated drug relative to the total weight
of the nanopatrticle (drug + polymer), expressed as a percentage.

o Formula: LC% = [Weight of Entrapped Drug / Total Weight of Nanopatrticle] x 100.

Experimental Protocols for Micelle Preparation

Several methods can be employed to encapsulate hydrophobic drugs into Pluronic F-127
micelles. The choice of method can depend on the specific drug properties and desired micelle
characteristics.

Thin-Film Hydration Method

This is one of the most common and effective methods for preparing drug-loaded micelles.[10]
[11][12]

Materials and Equipment:
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Pluronic® F-127

Hydrophobic drug

Suitable organic solvent (e.g., acetonitrile, ethanol, methanol, dichloromethane)[10][11]
Deionized water or phosphate-buffered saline (PBS)
Round-bottom flask

Rotary evaporator

Water bath

Vacuum desiccator

Magnetic stirrer

Syringe filter (0.22 or 0.45 pm)

Protocol:

Dissolution: Accurately weigh and dissolve Pluronic F-127 and the hydrophobic drug in a
suitable organic solvent in a round-bottom flask.[10][11] The ratio of drug to polymer can be
varied to optimize drug loading.

Film Formation: Remove the organic solvent using a rotary evaporator at a controlled
temperature (e.g., 40-65°C) and reduced pressure.[3][11] This will result in the formation of a
thin, uniform drug-polymer film on the inner wall of the flask.

Residual Solvent Removal: Place the flask in a vacuum desiccator overnight to ensure
complete removal of any residual organic solvent.[10][11]

Hydration: Add a pre-heated aqueous medium (deionized water or PBS) to the flask.[11] The
volume will depend on the desired final concentration.

Micelle Formation: Hydrate the film by rotating the flask in a water bath set to a temperature
above the CMT (e.g., 60-65°C) for a specified time (e.g., 30-60 minutes) with gentle stirring.
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[10][11] This process facilitates the self-assembly of the polymer and drug into micelles.

« Purification: Cool the resulting micellar solution to room temperature. To remove any non-
encapsulated drug aggregates or impurities, filter the solution through a 0.22 um or 0.45 um
syringe filter.[11]

Direct Dissolution Method

This is a simpler, solvent-free method, suitable for some drug-polymer systems.
Materials and Equipment:

Pluronic® F-127

Hydrophobic drug

Deionized water or PBS

Vial or beaker

Magnetic stirrer/hot plate or ultrasonicator
Protocol:

o Dispersion: Add the accurately weighed Pluronic F-127 and hydrophobic drug to the desired
volume of aqueous medium.

e Dissolution & Micellization: Vigorously stir the mixture.[1] Gentle heating or ultrasonication
can be applied to facilitate the dissolution and encapsulation process.[1][13] For instance,
mixtures can be stirred in an ultrasonicator at temperatures between 40 and 60 °C.[1]

» Equilibration: Allow the solution to stir until it becomes clear, indicating the formation of a
micellar solution. This may take several hours.

« Purification: Filter the solution through a 0.22 um or 0.45 pum syringe filter to remove any un-
dissolved drug.

Dialysis Method
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This method is particularly useful for removing organic solvents and ensuring a pure micellar

solution.[5]

Materials and Equipment:

Pluronic® F-127
Hydrophobic drug

Water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))
[5]

Deionized water
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12 kDa)[5]
Beaker

Magnetic stirrer

Protocol:

Dissolution: Dissolve both Pluronic F-127 and the hydrophobic drug in a small volume of a
suitable organic solvent like DMSO.[5]

Dialysis: Transfer the solution into a dialysis bag. Place the sealed bag into a large volume of
deionized water and stir gently.[5]

Solvent Exchange: The organic solvent will gradually diffuse out of the dialysis bag, while
water diffuses in. This change in solvent environment induces the self-assembly of the
polymer chains into drug-loaded micelles.

Water Change: Change the external water phase frequently (e.g., eight times over 24 hours)
to ensure complete removal of the organic solvent.[5]

Collection: Collect the purified micellar solution from the dialysis bag. The solution can be
further concentrated or lyophilized for storage.[5]
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Characterization of Drug-Loaded Micelles

After preparation, it is essential to characterize the micelles to ensure they meet the desired
specifications.

Particle Size, Polydispersity Index (PDI), and Zeta
Potential

e Technique: Dynamic Light Scattering (DLS)
e Protocol:

o Dilute the micellar solution with deionized water or PBS to an appropriate concentration for
DLS analysis.

o Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS
instrument (e.g., Zetasizer).

o The PDI value indicates the breadth of the size distribution; a value below 0.3 is generally
considered acceptable for monodisperse populations.

o Zeta potential provides information about the surface charge and colloidal stability of the
micelles.

Encapsulation Efficiency (EE%) and Drug Loading
(LC%)

e Technique: Ultracentrifugation followed by UV-Vis Spectrophotometry or HPLC.
e Protocol:

o Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded
micelles. This can be achieved by placing the solution in an ultrafiltration tube and
centrifuging at high speed (e.g., 10,000 rpm for 10 min).[14][15] The filtrate will contain the
free, unencapsulated drug.
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o Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using
a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

o Quantification of Encapsulated Drug: To determine the amount of drug loaded in the
micelles, the micelles can be lyophilized, and a known mass can be dissolved in a suitable
organic solvent (e.g., ethanol) to disrupt the micelles and release the drug.[14] The drug
concentration is then measured.

o Calculation: Use the formulas provided in Section 1 to calculate EE% and LC%.

Morphological Characterization

e Technique: Transmission Electron Microscopy (TEM) or Cryo-Scanning Electron Microscopy
(Cryo-SEM).

e Protocol:

o Prepare a sample by placing a drop of the diluted micellar solution onto a TEM grid (e.g.,
carbon-coated copper grid).

o The sample may be negatively stained (e.g., with phosphotungstic acid) to enhance
contrast.

o After drying, visualize the sample under the microscope to observe the shape and
morphology of the micelles. Cryo-SEM can be used to visualize the micelles in their
hydrated, globular state.[1]

Data Presentation: Examples of Encapsulated Drugs

The following table summarizes characterization data for various hydrophobic drugs
encapsulated in Pluronic F-127 based micelles from published literature.

Table 2: Characterization of Various Drug-Loaded Pluronic® F-127 Micelles
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Encaps
Co- Prepara Particle ulation Drug
. . o . Referen
Drug polymer tion Size PDI Efficien Loading
ce
(if any) Method (nm) cy (LC%)
(EE%)
Berberin Thin-film
None _ 82.2 0.176 ~85% N/A [16]
e hydration
Docetaxe  Pluronic Thin-film
_ ~23 N/A 92.40% 1.81% [10]
[ (DTX) P105 hydration
Paclitaxel  Pluronic Thin-film
_ ~25 N/A >90% N/A [17]
(PTX) P123 hydration
Doxorubi
cin TPGS N/A 25-35 N/A 69-88% N/A [18]
(DOX)
Simvasta Film-
_ None , N/A N/A N/A 13% [19]
tin (SIM) hydration
Unname
d AP None Dialysis ~20 N/A 84.8% 11.1% [5]

N/A: Data not available in the cited source.

Visualizations: Workflows and Diagrams
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Figure 1: Self-assembly of Pluronic F-127 micelles.
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Caption: Self-assembly of Pluronic F-127 unimers into a core-shell micelle encapsulating a
hydrophobic drug.
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Figure 2: Workflow for the Thin-Film Hydration Method.
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Figure 3: Workflow for Micelle Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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